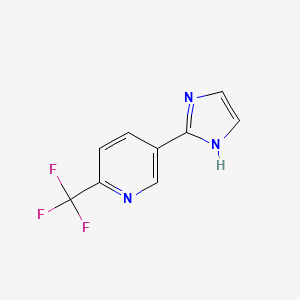

5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features both an imidazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and lipophilicity, making it a valuable compound in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(1H-Imidazol-2-yl)-2-(Trifluormethyl)pyridin umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit dem kommerziell erhältlichen 2-Chlor-5-(Trifluormethyl)pyridin und Imidazol.

Reaktionsbedingungen: Die Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat oder Natriumhydrid in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Verfahren: Das Imidazol wird durch die Base deprotoniert, wodurch ein Imidazolanion gebildet wird, das dann eine nucleophile Substitution mit 2-Chlor-5-(Trifluormethyl)pyridin eingeht, um das gewünschte Produkt zu liefern.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Imidazolring, was zur Bildung von Imidazol-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können auf den Pyridinring abzielen und ihn in Piperidinderivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas werden eingesetzt.

Substitution: Starke Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid werden unter wasserfreien Bedingungen verwendet.

Hauptprodukte:

Oxidation: Imidazol-N-Oxide.

Reduktion: Piperidinderivate.

Substitution: Verschiedene substituierte Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

5-(1H-Imidazol-2-yl)-2-(Trifluormethyl)pyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihr Potenzial als Ligand in biochemischen Assays und als Sonde in der Molekularbiologie untersucht.

Medizin: Es hat potenzielle therapeutische Anwendungen, insbesondere bei der Entwicklung von Antimykotika und Antikrebsmitteln.

Industrie: Die Verbindung wird bei der Entwicklung von Agrochemikalien und als Zwischenprodukt bei der Synthese verschiedener Arzneimittel verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(1H-Imidazol-2-yl)-2-(Trifluormethyl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren.

Beteiligte Signalwege: Sie kann Signalwege beeinflussen, die mit Zellwachstum, Apoptose und Immunantwort zusammenhängen.

Ähnliche Verbindungen:

5-(1H-Imidazol-2-yl)pyridin: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.

2-(Trifluormethyl)pyridin: Fehlt der Imidazolring, was die biologische Aktivität beeinflusst.

5-(1H-Imidazol-2-yl)-3-(Trifluormethyl)pyridin: Ähnliche Struktur, aber die Trifluormethylgruppe befindet sich an einer anderen Position.

Einzigartigkeit: 5-(1H-Imidazol-2-yl)-2-(Trifluormethyl)pyridin ist aufgrund des Vorhandenseins sowohl der Imidazol- als auch der Trifluormethylgruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Die Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität und macht sie zu einer wertvollen Verbindung in der Arzneimittelentwicklung.

Wirkmechanismus

The mechanism of action of 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

5-(1H-imidazol-2-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.

2-(Trifluoromethyl)pyridine: Lacks the imidazole ring, affecting its biological activity.

5-(1H-imidazol-2-yl)-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.

Uniqueness: 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the imidazole and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.

Eigenschaften

Molekularformel |

C9H6F3N3 |

|---|---|

Molekulargewicht |

213.16 g/mol |

IUPAC-Name |

5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(5-15-7)8-13-3-4-14-8/h1-5H,(H,13,14) |

InChI-Schlüssel |

BVYFUUWYVRDPNQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC=C1C2=NC=CN2)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)

![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)